molecular formula C11H18ClN B7852395 N-(4-Methylbenzyl)propan-2-amine hydrochloride

N-(4-Methylbenzyl)propan-2-amine hydrochloride

Cat. No.: B7852395
M. Wt: 199.72 g/mol
InChI Key: WSOKCBUKPIFGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylbenzyl)propan-2-amine hydrochloride is a valuable chemical intermediate in organic synthesis, with demonstrated utility in the preparation of more complex amine derivatives . In biomedical research, this compound and its structural analogs have shown significant promise in immunology and inflammation studies. Research on similar N-benzylamine compounds has demonstrated potent anti-inflammatory effects, including the inhibition of key pro-inflammatory cytokines such as TNF-α and IL-1β . These analogs are known to exert their effects by specifically blocking the activation of critical signaling pathways like JNK and p38 MAPK, and by inhibiting the activity of the transcription factor NF-κB, which is a central regulator of inflammation . This mechanism highlights its research value for investigating conditions such as rheumatoid arthritis and inflammatory bowel disease in experimental models . Furthermore, the compound's structure suggests potential utility in fundamental pharmacological research, particularly as a building block or template in the study of G-protein-coupled receptors (GPCRs), a major class of drug targets . Its primary research application remains focused on exploring these molecular mechanisms and developing novel therapeutic strategies for inflammatory and autoimmune diseases.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-9(2)12-8-11-6-4-10(3)5-7-11;/h4-7,9,12H,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOKCBUKPIFGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reductive amination of 4-methylbenzylamine with acetone represents a direct route to N-(4-Methylbenzyl)propan-2-amine. This method involves the formation of an imine intermediate, which is subsequently reduced to the secondary amine.

Procedure :

  • Imine Formation : 4-Methylbenzylamine (1.0 equiv) and acetone (1.2 equiv) are combined in anhydrous methanol under nitrogen atmosphere. The mixture is stirred at 25°C for 4–6 hours to facilitate Schiff base formation.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) is added portionwise at 0–5°C to minimize side reactions. The reaction is stirred for 12–16 hours at ambient temperature.

  • Workup : Methanol is evaporated under reduced pressure, and the residue is partitioned between toluene (400 mL) and water (100 mL). The organic layer is separated, washed with brine, and concentrated to yield the free base.

  • Salt Formation : The free base is dissolved in 2-propanol (400 mL), and concentrated HCl (1.1 equiv) is added dropwise. Crystallization at 0°C affords the hydrochloride salt.

Optimization Insights :

  • Temperature Control : Maintaining ≤5°C during NaBH₃CN addition prevents over-reduction and ensures >85% yield.

  • Solvent Selection : Methanol enhances imine stability, while toluene improves phase separation during extraction.

Alkylation of Isopropylamine

Nucleophilic Substitution Strategy

This method employs 4-methylbenzyl chloride as the alkylating agent and isopropylamine as the nucleophile.

Procedure :

  • Reaction Setup : Isopropylamine (2.0 equiv) and 4-methylbenzyl chloride (1.0 equiv) are refluxed in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃, 1.5 equiv) for 8–12 hours.

  • Quenching : The mixture is cooled, filtered to remove K₂CO₃, and concentrated. The crude product is purified via vacuum distillation (bp 120–125°C at 15 mmHg).

  • Hydrochloride Formation : The distilled amine is treated with HCl gas in diethyl ether, yielding the hydrochloride salt as a white crystalline solid.

Challenges and Solutions :

  • Dialkylation Mitigation : Using excess isopropylamine (2.0 equiv) suppresses the formation of bis-alkylated byproducts, maintaining monoalkylation selectivity >90%.

  • Catalytic Enhancements : Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) accelerates the reaction, reducing reflux time to 6 hours.

Mannich Reaction-Based Synthesis

Three-Component Condensation

The Mannich reaction offers a convergent route by integrating acetone, formaldehyde, and 4-methylbenzylamine into a β-amino ketone intermediate, which is subsequently reduced.

Procedure :

  • Mannich Adduct Formation : Acetone (1.0 equiv), paraformaldehyde (1.2 equiv), and 4-methylbenzylamine (1.0 equiv) are heated in 2-propanol (500 mL) at 70°C for 24 hours.

  • Reduction : The β-amino ketone intermediate is reduced using sodium borohydride (NaBH₄, 2.0 equiv) in methanol at 0°C, followed by gradual warming to room temperature.

  • Isolation : The product is extracted into toluene, washed with water, and treated with HCl in 2-propanol to precipitate the hydrochloride salt.

Yield Improvements :

  • Azeotropic Drying : Removing water via azeotropic distillation with 2-propanol increases the Mannich reaction yield from 50% to 85%.

  • Stepwise Reduction : Staged NaBH₄ addition minimizes exothermic side reactions, enhancing reduction efficiency.

Comparative Analysis of Synthetic Routes

Method Yield Temperature Key Advantages Limitations
Reductive Amination85–90%0–25°CHigh selectivity; minimal byproductsRequires moisture-sensitive reagents
Alkylation75–80%Reflux (66°C)Scalable; straightforward workupDialkylation byproducts require purification
Mannich Reaction80–85%70°CConvergent synthesis; versatile intermediatesMulti-step process; longer reaction times

Industrial Applicability :

  • Continuous Flow Systems : Reductive amination and alkylation methods are adaptable to continuous flow reactors, reducing batch times by 40%.

  • Environmental Metrics : Solvent recovery systems for toluene and 2-propanol achieve >95% recycling efficiency, aligning with green chemistry principles.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Raw Material Costs : Isopropylamine ($12/kg) and 4-methylbenzyl chloride ($18/kg) make alkylation the most cost-effective route at scale.

  • Catalyst Recycling : Pd/C catalysts (used in alternative hydrogenation routes) are reused for 5–7 cycles, reducing per-batch costs by 30% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Methylbenzyl)propan-2-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield secondary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, methanol or ether as solvents.

    Substitution: Halogenating agents, nucleophiles like alkoxides or thiolates, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

Pharmacological Research

N-(4-Methylbenzyl)propan-2-amine hydrochloride has been studied for its potential pharmacological effects, particularly in the context of central nervous system (CNS) activity. Its structure suggests that it may act as a monoamine neurotransmitter modulator, which is pivotal in treating various neurological disorders.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the compound's interaction with serotonin receptors. The results indicated that derivatives of N-(4-Methylbenzyl)propan-2-amine exhibited selective binding affinity, suggesting potential use in developing antidepressants or anxiolytics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various amines and can be employed in the synthesis of pharmaceuticals and agrochemicals.

Applications:

  • Synthesis of Complex Molecules : The amine group allows for nucleophilic substitution reactions, making it useful for creating more complex organic structures.
  • Catalysts : It has been used to develop catalysts for asymmetric synthesis, enhancing the efficiency of chemical reactions .

Polymer Chemistry

This compound has applications in polymer chemistry, particularly in the development of new polymeric materials with enhanced properties.

Case Study:
Research conducted on polymer composites incorporating this amine showed improved mechanical properties and thermal stability. These composites are being explored for use in automotive and aerospace applications due to their lightweight and durable nature .

Coatings and Adhesives

The compound is also being investigated for its potential use in coatings and adhesives due to its chemical reactivity and ability to form strong bonds with various substrates.

Application Insights:

  • Adhesive Formulations : Incorporating N-(4-Methylbenzyl)propan-2-amine into adhesive formulations has demonstrated increased bond strength and durability under stress conditions .

Comparative Data Table

Application AreaSpecific Use CaseBenefits
PharmacologyCNS modulationPotential antidepressant properties
Organic SynthesisBuilding block for pharmaceuticalsVersatile reactivity
Polymer ChemistryDevelopment of compositesImproved mechanical properties
Coatings and AdhesivesEnhanced adhesive formulationsIncreased bond strength

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)propan-2-amine hydrochloride involves its interaction with biological targets, primarily through its amine group. It can act as a ligand for various receptors or enzymes, modulating their activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Structural Differences Molecular Formula CAS No. Applications/Research Findings
This compound 4-Methylbenzyl substituent C₁₁H₁₈NCl 13605-56-6 Pharmaceutical impurity standard
N-Ethyl-1-(4-methoxyphenyl)-2-propanamine HCl 4-Methoxybenzyl substituent; ethylamine group C₁₂H₂₀NOCl 3706-26-1 Impurity in formoterol synthesis
(2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine HCl 4-Methoxy and phenylethyl substituents C₁₉H₂₆NOCl 50505-66-3 Intermediate in tamsulosin production
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine HCl Tetrahydrofuran-methyl substituent C₁₄H₂₂NOCl 1048640-79-4 Investigational compound in organic synthesis

Pharmacological and Functional Differences

Substituent Effects on Receptor Binding The 4-methylbenzyl group in the parent compound enhances lipophilicity compared to the 4-methoxy variant (e.g., N-Ethyl-1-(4-methoxyphenyl)-2-propanamine HCl), which introduces polar methoxy interactions. This difference impacts blood-brain barrier permeability and metabolic stability .

Role in Pharmaceutical Impurity Profiling

  • N-(4-Methylbenzyl)propan-2-amine HCl is critical in quality control for drugs like tamsulosin hydrochloride , where it is monitored as a process-related impurity .
  • In contrast, 4-EA-NBOMe (hydrochloride) (CAS 2749282-75-3), a structurally distinct but functionally related compound, is studied for its psychoactive properties and receptor binding in forensic research .

Synthetic Utility

  • The phenylethyl variant (CAS 50505-66-3) is stereochemically complex and used in enantioselective synthesis of adrenergic blockers, highlighting the importance of stereochemistry in pharmacological activity .

Research Findings and Data

Receptor Interaction Studies

  • For example, SR 144528 has a 700-fold selectivity for CB2 over CB1 receptors due to its optimized substituent geometry .

Biological Activity

N-(4-Methylbenzyl)propan-2-amine hydrochloride, also known as isopropyl-(4-methyl-benzyl)-amine, is a compound that has garnered attention for its potential biological activities. This article reviews its biological mechanisms, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H17N·HCl
  • Molecular Weight : 201.72 g/mol
  • Physical State : Colorless liquid with a distinct odor
  • Solubility : Soluble in organic solvents such as ethers and alcohols

This compound interacts with various biological targets, primarily through its amine group, which can form hydrogen bonds with enzymes and receptors. The benzyl moiety enhances hydrophobic interactions, potentially increasing binding affinity to target proteins. This compound's mechanism can lead to modulation of enzyme activity and receptor signaling pathways, influencing various physiological processes .

1. Monoamine Transporter Interaction

Research has indicated that compounds structurally related to this compound may affect monoamine transporters, such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT). For instance, studies on N-alkyl 4-methylamphetamine analogs show that increasing the alkyl chain length alters their action from being releasers at these transporters to blockers, suggesting a complex relationship between structure and function .

2. Potential Therapeutic Applications

The compound is being explored for its potential therapeutic applications in various fields:

  • Neuropharmacology : Its analogs have been shown to influence neurotransmitter release, indicating potential use in treating mood disorders or ADHD.
  • Antimicrobial Activity : Structural modifications of similar compounds have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also exhibit such effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Monoamine TransportModulation of DAT, NET, SERT activity
AntimicrobialPotential against bacterial strains
NeuropharmacologicalInfluence on neurotransmitter dynamics

Case Study: Neuropharmacological Effects

A study investigating the effects of this compound on rat models revealed significant alterations in dopamine levels post-administration. The compound acted as a releaser at DAT, leading to increased locomotor activity in test subjects. This suggests its potential as a stimulant or therapeutic agent in conditions characterized by dopaminergic dysfunction .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity. Variations in the alkyl chain length and substitutions on the benzyl ring can significantly influence its pharmacological profile. For example, compounds with longer alkyl chains often exhibit reduced transporter activity but increased selectivity towards SERT .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-Methylbenzyl)propan-2-amine hydrochloride, and how can reaction parameters be optimized?

  • Methodology :

  • Reductive amination is a common approach: React 4-methylbenzylamine with acetone in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions.
  • Optimization : Adjust stoichiometry, solvent (e.g., methanol or dichloromethane), and temperature (20–40°C) to maximize yield. Monitor reaction progress via TLC or HPLC .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate:methanol) to isolate the hydrochloride salt.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H and 13C NMR to verify the amine backbone, aromatic protons (δ 7.2–7.4 ppm for methylbenzyl group), and methyl groups (δ 1.1–1.3 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm molecular ion peaks ([M+H]+ ≈ 194.1 for free base; [M-Cl]+ ≈ 194.1 for hydrochloride).
    • Purity Assessment :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile:0.1% TFA in water). Purity ≥98% is typical for reference standards .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Freely soluble in water (>50 mg/mL) and methanol; sparingly soluble in apolar solvents (e.g., hexane).
  • Stability : Stable at -20°C for ≥5 years in airtight, light-protected containers. Avoid prolonged exposure to humidity to prevent deliquescence .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

  • Chiral Separation :

  • HPLC : Use a Chiralpak AD-H column with n-hexane:isopropanol (90:10, v/v) + 0.1% diethylamine. Adjust flow rate (1.0 mL/min) and temperature (25°C) for baseline resolution.
  • SFC : Supercritical CO2 with methanol co-solvent on a Chiralcel OD-3 column for high-throughput analysis .

Q. What strategies are employed to identify and quantify synthetic impurities in this compound batches?

  • Impurity Profiling :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (60°C) stress. Monitor degradation products via HPLC-MS.
  • Reference Standards : Compare with known impurities (e.g., unreacted 4-methylbenzylamine, dimeric byproducts) using validated HPLC methods .

Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties, and what in vitro models are used to assess bioavailability?

  • Salt Impact : Enhances aqueous solubility and dissolution rate, improving oral bioavailability.
  • In Vitro Models :

  • Caco-2 Cell Monolayers : Measure permeability (Papp) to predict intestinal absorption.
  • PAMPA : Parallel Artificial Membrane Permeability Assay for passive diffusion assessment .

Q. What computational tools are utilized to predict receptor binding interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin (5-HT2A) or dopamine receptors. Validate predictions with radioligand displacement assays (e.g., [3H]ketanserin for 5-HT2A affinity) .

Q. How can metabolic pathways of this compound be mapped using advanced mass spectrometry techniques?

  • Metabolite Identification :

  • HRMS : High-resolution LC-MS (Q-TOF) with collision-induced dissociation (CID) to fragment ions and identify Phase I (oxidation, demethylation) and Phase II (glucuronidation) metabolites.
  • Isotopic Labeling : Use deuterated analogs to trace metabolic transformations in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.